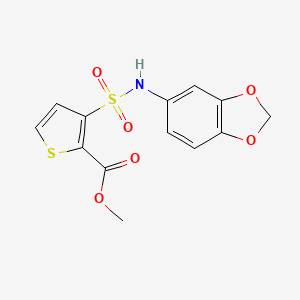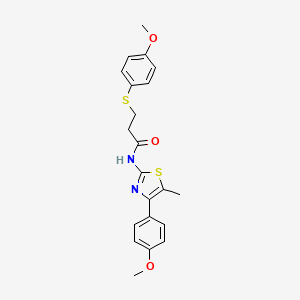
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the spatial arrangement of atoms in a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo.Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, exhibit significant antioxidant and anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, demonstrating enhanced cytotoxic effects against specific types such as glioblastoma and breast cancer cells. The antioxidant activity of some derivatives was found to surpass that of ascorbic acid, a well-known antioxidant (Tumosienė et al., 2020).
Synthesis and Biological Evaluation as Anti-Inflammatory Agents
Another research avenue explores the synthesis of novel aminothiazoles and thiazolylacetonitrile derivatives, including compounds structurally similar to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, for their potential anti-inflammatory properties. These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities, contributing valuable insights into the development of new therapeutic agents (Thabet et al., 2011).
Antimicrobial and Antifungal Applications
Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, closely related to the compound of interest, have shown significant antibacterial and antifungal activities. These synthesized compounds were evaluated against a variety of microbial strains, with some showing activity levels comparable to standard agents like Ampicillin and Flucanazole. This research highlights the potential of such derivatives in treating microbial infections (Helal et al., 2013).
Safety And Hazards
This involves detailing the health risks associated with exposure to the compound, precautions to be taken while handling it, and first aid measures in case of exposure.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
Please consult with a professional chemist or a trusted source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-20(15-4-6-16(25-2)7-5-15)23-21(28-14)22-19(24)12-13-27-18-10-8-17(26-3)9-11-18/h4-11H,12-13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQQSFDFLZYKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

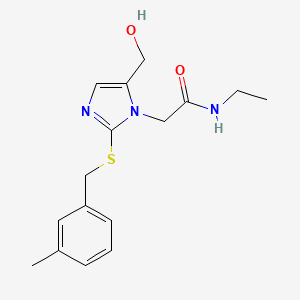
![4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2795467.png)
![(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2795468.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
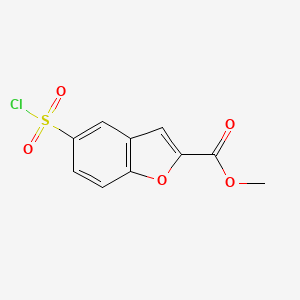
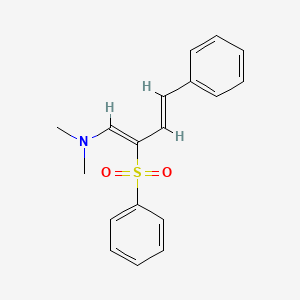
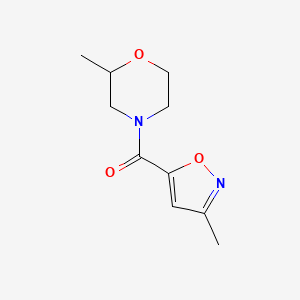
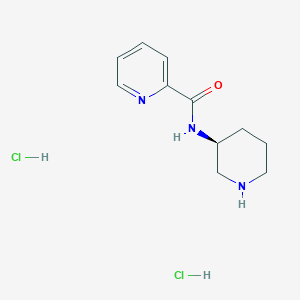
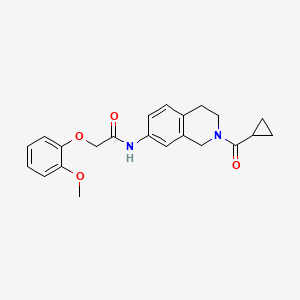
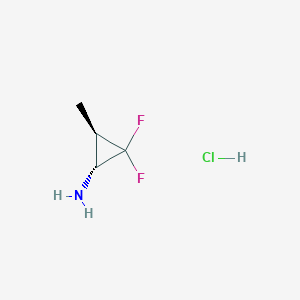
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2795486.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)
